N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
This compound is a fascinating fusion of heterocyclic rings, combining a thiazole and a cycloheptathiophene. Let’s break it down:
Thiazole: A five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazoles are often found in bioactive molecules due to their diverse properties.
Cycloheptathiophene: A seven-membered ring with alternating carbon and sulfur atoms. Its unique structure contributes to the compound’s reactivity.
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies. it likely involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazole moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The compound’s thiazole ring can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present.
Scientific Research Applications
This compound’s versatility makes it valuable in various fields:
Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.
Chemistry: Researchers might explore its reactivity and use it as a building block for more complex molecules.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
The compound’s mechanism of action remains speculative without experimental data. it could interact with specific molecular targets, affecting cellular processes or signaling pathways.
Properties
Molecular Formula |
C17H18N4OS2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4OS2/c1-11-14(24-17(18-11)21-9-5-6-10-21)15(22)20-16-19-12-7-3-2-4-8-13(12)23-16/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20,22) |
InChI Key |
WZTWFYBPTJGVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
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